3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(2-methylbenzyl)-1H-pyrazole
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Overview
Description
3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(2-methylbenzyl)-1H-pyrazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole ring substituted with multiple aromatic groups, which contributes to its distinct chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(2-methylbenzyl)-1H-pyrazole typically involves multi-step organic reactions. One common approach is the condensation of appropriate aromatic aldehydes with hydrazine derivatives, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(2-methylbenzyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles (e.g., bromine, nitric acid). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic rings.
Scientific Research Applications
3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(2-methylbenzyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(2-methylbenzyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic rings and pyrazole core allow it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can influence various biochemical pathways, leading to the desired effects in research or therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole: Lacks the 2-methylbenzyl group, which may affect its binding affinity and specificity.
3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(2-chlorobenzyl)-1H-pyrazole: Substitution with a chlorine atom instead of a methyl group can alter its chemical reactivity and biological activity.
3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(2-methoxybenzyl)-1H-pyrazole: The presence of a methoxy group can influence its solubility and interaction with biological targets.
Uniqueness
The uniqueness of 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(2-methylbenzyl)-1H-pyrazole lies in its specific substitution pattern, which provides a balance of hydrophobic and hydrophilic properties. This balance enhances its ability to interact with a wide range of molecular targets, making it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C29H32N2O4 |
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Molecular Weight |
472.6 g/mol |
IUPAC Name |
3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-[(2-methylphenyl)methyl]pyrazole |
InChI |
InChI=1S/C29H32N2O4/c1-7-23-28(20-12-14-24(32-3)26(16-20)34-5)30-31(18-22-11-9-8-10-19(22)2)29(23)21-13-15-25(33-4)27(17-21)35-6/h8-17H,7,18H2,1-6H3 |
InChI Key |
CPCHUAJBLIDFOL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)CC3=CC=CC=C3C)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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